molecular formula C18H32O B8618112 6,10,14-Trimethyl-5,9,13-pentadecatrien-1-ol CAS No. 129121-66-0

6,10,14-Trimethyl-5,9,13-pentadecatrien-1-ol

Cat. No. B8618112
M. Wt: 264.4 g/mol
InChI Key: CMOKAOLTCLWPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166386

Procedure details

A solution of 37.5 mL (20.3 mmol, 5.1 eq.) of a 0.54M solution of Grignard reagent (Part (2)) in tetrahydrofuran and 9 mL of hexamethylphosphoramide at room temperature under argon was treated over 10 minutes with a solution of 955.5 mg (3.97 mmol) of farnesyl chloride (Part (1)) in 5 mL of tetrahydrofuran. After one hour, the reaction mixture was diluted with a mixture of 1:1 diethyl ether:hexane and quenched with 1M HCl. The organic phase was washed with three 25 mL portions of saturated NaHCO3, three 25 mL portions of H2O, and 25 mL of brine, dried over MgSO4 and evaporated to obtain 995.0 mg of crude product. Purification required two chromatographies. The first was run on 70 g of silica gel, eluting with 1:99 ethyl acetate:CH2Cl2 to provide 484.3 mg of impure material and 307.7 mg of pure title compound. The second chromatography, of the impure fractions, on 50 g of silica gel eluted with 0.75:99.25 ethyl acetate:CH2Cl2 gave 117.2 mg of slightly impure material and 302.8 mg of pure title compound. Combination of pure material from both columns gave a yield of 610.5 mg (58%) of pure desired title isomer.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
955.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C/C(/CC/C=C(\C)/CCC=C(C)C)=C\[CH2:4][CH2:5][C:6](OC(C)(C)C)=[O:7].Cl[CH2:25][CH:26]=[C:27]([CH3:39])[CH2:28][CH2:29][CH:30]=[C:31]([CH3:38])[CH2:32][CH2:33][CH:34]=[C:35]([CH3:37])[CH3:36]>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O.C(OCC)C>[CH3:39][C:27]([CH2:28][CH2:29][CH:30]=[C:31]([CH3:38])[CH2:32][CH2:33][CH:34]=[C:35]([CH3:37])[CH3:36])=[CH:26][CH2:25][CH2:4][CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C(=C/CCC(=O)OC(C)(C)C)\CC\C=C(\CCC=C(C)C)/C
Name
Quantity
955.5 mg
Type
reactant
Smiles
ClCC=C(CCC=C(CCC=C(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
9 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hexane and quenched with 1M HCl
WASH
Type
WASH
Details
The organic phase was washed with three 25 mL portions of saturated NaHCO3, three 25 mL portions of H2O, and 25 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 995.0 mg of crude product
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 1:99 ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 484.3 mg
Name
Type
product
Smiles
CC(=CCCCCO)CCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 307.7 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.